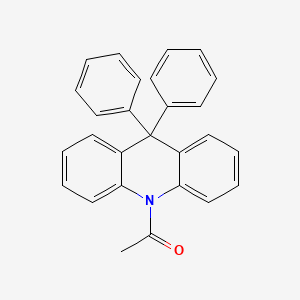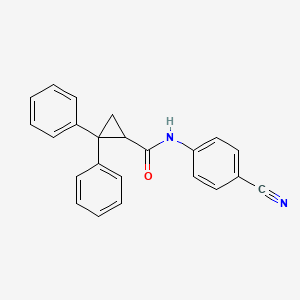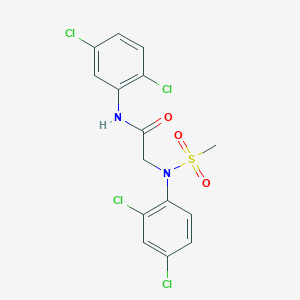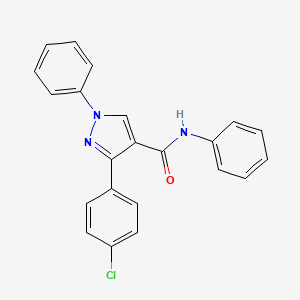![molecular formula C15H12N2OS B4883649 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone](/img/structure/B4883649.png)
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory and immunomodulatory effects.
Mécanisme D'action
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the suppression of the inflammatory response.
Biochemical and Physiological Effects:
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to have anti-inflammatory and immunomodulatory effects. In vitro studies have demonstrated that 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In vivo studies have shown that 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone reduces inflammation and tissue damage in animal models of sepsis, rheumatoid arthritis, and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone in lab experiments include its high selectivity for TLR4 signaling inhibition, its ability to inhibit pro-inflammatory cytokine production, and its potential therapeutic applications in various diseases. However, the limitations of using 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone include its relatively low potency compared to other TLR4 inhibitors and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone include the development of more potent TLR4 inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its potential side effects and toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone and its interactions with other signaling pathways.
Méthodes De Synthèse
The synthesis of 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone involves the reaction of 3-(1H-pyrazol-3-yl)aniline with 2-bromo-1-(4-thiophen-2-ylphenyl)ethanone in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone.
Applications De Recherche Scientifique
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been extensively studied for its potential therapeutic applications in various diseases such as sepsis, rheumatoid arthritis, and cancer. In sepsis, 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to inhibit TLR4 signaling, which is a key mediator of the inflammatory response. In rheumatoid arthritis, 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to reduce joint inflammation and bone destruction. In cancer, 1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
1-[4-[3-(1H-pyrazol-5-yl)phenyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10(18)15-8-13(9-19-15)11-3-2-4-12(7-11)14-5-6-16-17-14/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWCHNQNJUKDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C2=CC=CC(=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(1H-pyrazol-3-yl)phenyl]-2-thienyl}ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4883583.png)


![N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4883611.png)

![5-(3,4-dichlorophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4883624.png)
![N-2-propyn-1-yl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B4883631.png)
![3-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B4883643.png)

![4-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4883664.png)
![1-[4-(2-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B4883671.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B4883687.png)

